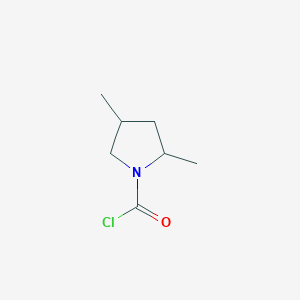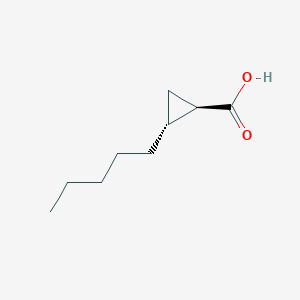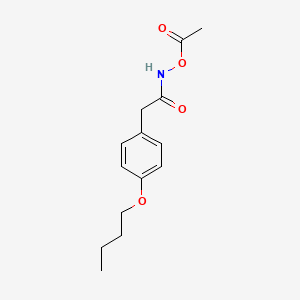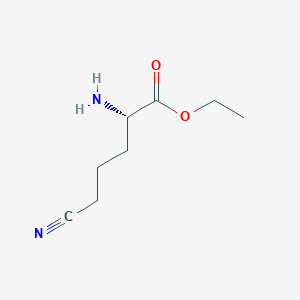
2,4-Dimethylpyrrolidine-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylpyrrolidine-1-carbonyl chloride is a chemical compound with a pyrrolidine ring structure. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry. The presence of the carbonyl chloride functional group makes it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpyrrolidine-1-carbonyl chloride typically involves the reaction of 2,4-dimethylpyrrolidine with phosgene or thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
2,4-Dimethylpyrrolidine+Phosgene→2,4-Dimethylpyrrolidine-1-carbonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethylpyrrolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylpyrrolidine-1-carbonyl chloride is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used to introduce the pyrrolidine moiety into drug candidates, enhancing their pharmacokinetic properties.
Material Science: It is used in the synthesis of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2,4-Dimethylpyrrolidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to modify the structure of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dimethylpyrrolidine-1-carboxylic acid
- 2,4-Dimethylpyrrolidine-1-amine
- 2,4-Dimethylpyrrolidine-1-ester
Uniqueness
2,4-Dimethylpyrrolidine-1-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts high reactivity towards nucleophiles
Eigenschaften
CAS-Nummer |
89629-91-4 |
|---|---|
Molekularformel |
C7H12ClNO |
Molekulargewicht |
161.63 g/mol |
IUPAC-Name |
2,4-dimethylpyrrolidine-1-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO/c1-5-3-6(2)9(4-5)7(8)10/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
SIQKTWNLFWXTDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(N(C1)C(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL](/img/structure/B13800929.png)
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B13800930.png)
![3,5-Diiodo-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800938.png)
![Furo[2,3-g]-1,2-benzisoxazole](/img/structure/B13800948.png)
![Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate](/img/structure/B13800949.png)

![Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)

![[1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13800983.png)

![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-ethoxyphenyl]-1-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-3-oxo-, ethyl ester](/img/structure/B13800991.png)


![5-Methyl-7-(propylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B13800999.png)
